molecular formula C9H11BO3 B14039108 (5-Ethyl-2-formylphenyl)boronic acid

(5-Ethyl-2-formylphenyl)boronic acid

Katalognummer: B14039108
Molekulargewicht: 177.99 g/mol
InChI-Schlüssel: VQCKJIFHBHQCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Ethyl-2-formylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains an ethyl group and a formyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Ethyl-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Wirkmechanismus

The mechanism of action of (5-Ethyl-2-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can form cyclic esters with diols, which is a key interaction in many of its applications .

Vergleich Mit ähnlichen Verbindungen

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (5-Ethyl-2-formylphenyl)boronic acid is unique due to the presence of both an ethyl group and a formyl group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the presence of the formyl group allows for additional functionalization through reduction or oxidation reactions, while the ethyl group can influence the steric and electronic properties of the molecule .

Eigenschaften

Molekularformel

C9H11BO3

Molekulargewicht

177.99 g/mol

IUPAC-Name

(5-ethyl-2-formylphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-2-7-3-4-8(6-11)9(5-7)10(12)13/h3-6,12-13H,2H2,1H3

InChI-Schlüssel

VQCKJIFHBHQCAF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)CC)C=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.